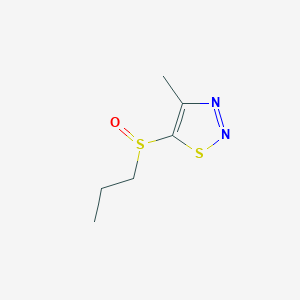![molecular formula C40H32N2O4 B2758663 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) CAS No. 438034-44-7](/img/structure/B2758663.png)
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and phenoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl and a suitable boronic acid derivative. The resulting biphenyl compound is then subjected to amide coupling reactions with 2-phenoxybenzoic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The phenoxybenzamide moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and phenoxybenzamide groups can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(benzamide): Lacks the phenoxy groups, which may reduce its versatility in chemical reactions.
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-methoxybenzamide): Contains methoxy groups instead of phenoxy, potentially altering its electronic properties and reactivity.
Uniqueness
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) is unique due to the presence of both dimethyl and phenoxybenzamide groups, which confer distinct electronic and steric properties. These features enhance its utility in various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenoxybenzoyl)amino]phenyl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2O4/c1-27-25-29(21-23-35(27)41-39(43)33-17-9-11-19-37(33)45-31-13-5-3-6-14-31)30-22-24-36(28(2)26-30)42-40(44)34-18-10-12-20-38(34)46-32-15-7-4-8-16-32/h3-26H,1-2H3,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUMYJHEUZYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2758587.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2758589.png)

![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)


![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)

